ethyl (1S,2R)-1-phenyl-2-[2,2,2-trichloroethoxycarbonyl(trideuteriomethyl)amino]cyclohex-3-ene-1-carboxylate
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Overview
Description
N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine-d3 is a deuterated analogue of N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine. This compound is primarily used in research settings, particularly in the fields of proteomics and metabolic research . It is characterized by its molecular formula C19H19D3Cl3NO4 and a molecular weight of 437.76 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine-d3 involves the incorporation of deuterium atoms into the molecular structure. The general synthetic route includes the reaction of trans-1-phenyl-N-(methyl-d3)-2-[(2,2,2-trichloroethoxy)carbonyl]amino]-3-cyclohexene-1-carboxylic acid ethyl ester with appropriate reagents under controlled conditions . The reaction conditions typically involve the use of solvents such as chloroform, dichloromethane, ethyl acetate, and methanol.
Industrial Production Methods
Industrial production of N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine-d3 is carried out in specialized facilities that ensure strict process parameter control to maintain product quality. The production process involves flexible batch sizes to meet the varying needs of global customers and prompt delivery through warehouses in multiple cities.
Chemical Reactions Analysis
Types of Reactions
N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in various substituted derivatives .
Scientific Research Applications
N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine-d3 is widely used in scientific research, including:
Chemistry: It is used as a labeled compound in various chemical reactions to study reaction mechanisms and pathways.
Biology: It is utilized in metabolic studies to trace the incorporation and transformation of compounds within biological systems.
Medicine: It serves as a reference standard in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: It is employed in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine-d3 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound provide a unique labeling feature that allows researchers to trace its movement and transformation within various systems. This labeling helps in understanding the metabolic pathways and the effects of the compound on different biological processes .
Comparison with Similar Compounds
Similar Compounds
- N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine
- Ethyl (1R,6R)-6-{(d3)methyl[(2,2,2-trichloroethoxy)carbonyl]amino}-3,6-dihydro[1,1’-biphenyl]-1(2H)-carboxylate
Uniqueness
N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine-d3 is unique due to the presence of deuterium atoms, which provide enhanced stability and distinct labeling properties. This makes it particularly valuable in research applications where precise tracking and analysis of metabolic pathways are required .
Properties
Molecular Formula |
C19H22Cl3NO4 |
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Molecular Weight |
437.8 g/mol |
IUPAC Name |
ethyl (1S,2R)-1-phenyl-2-[2,2,2-trichloroethoxycarbonyl(trideuteriomethyl)amino]cyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C19H22Cl3NO4/c1-3-26-16(24)18(14-9-5-4-6-10-14)12-8-7-11-15(18)23(2)17(25)27-13-19(20,21)22/h4-7,9-11,15H,3,8,12-13H2,1-2H3/t15-,18+/m1/s1/i2D3 |
InChI Key |
CPHGBHOTGMYPHH-QLZXSXPWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N([C@@H]1C=CCC[C@@]1(C2=CC=CC=C2)C(=O)OCC)C(=O)OCC(Cl)(Cl)Cl |
Canonical SMILES |
CCOC(=O)C1(CCC=CC1N(C)C(=O)OCC(Cl)(Cl)Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
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